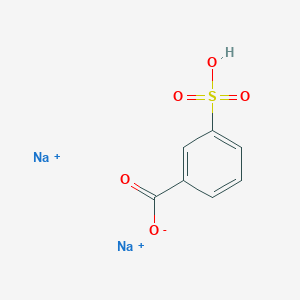

Disodium;3-sulfobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5Na2O5S+ |

|---|---|

Molecular Weight |

247.16 g/mol |

IUPAC Name |

disodium;3-sulfobenzoate |

InChI |

InChI=1S/C7H6O5S.2Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1 |

InChI Key |

OLINJIZFBLZETG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Significance and Research Trajectories of Aromatic Sulfonate Compounds

Aromatic sulfonic acids and their salts, characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, are a versatile class of compounds with wide-ranging industrial and research applications. numberanalytics.com Their strong acidic nature and high solubility in water make them valuable in various chemical processes. patsnap.com

Key research trajectories for aromatic sulfonate compounds include:

Catalysis: Aromatic sulfonic acids are effective catalysts in organic reactions such as alkylation and polymerization, often leading to more energy-efficient processes. marketresearchintellect.com Metal complexes of sulfonated compounds, like the derivative of triphenyl phosphine (B1218219) (TPPTS), are used as homogeneous catalysts in industrial and laboratory syntheses. britannica.com

Surfactants and Detergents: Linear alkylbenzene sulfonates (LAS) are one of the most common surfactants in cleaning products due to their excellent cleaning and foaming properties. patsnap.com Research is ongoing to develop biodegradable surfactants based on aromatic sulfonic acids to minimize environmental impact. marketresearchintellect.com

Dyes and Pigments: These compounds are crucial intermediates in the synthesis of water-soluble dyes and pigments used in the textile industry. wikipedia.orgemcochemicals.com

Pharmaceuticals: The sulfonation of aromatic compounds is a key step in the production of various pharmaceuticals, including sulfa drugs. wikipedia.org Some derivatives have been investigated for their potential as antimicrobial and anticancer agents. solubilityofthings.com

Interactive Data Table: Applications of Aromatic Sulfonate Compounds

| Application Area | Examples | Significance |

| Catalysis | Solid acid catalysts, Homogeneous catalysts | Energy efficiency, High stability patsnap.commarketresearchintellect.com |

| Surfactants | Linear alkylbenzene sulfonates (LAS) | Biodegradability, Excellent detergency patsnap.commarketresearchintellect.com |

| Dyes | Water-soluble dyes | Key intermediates in synthesis wikipedia.orgemcochemicals.com |

| Pharmaceuticals | Sulfa drugs, Antimicrobial agents | Antibiotic resistance, Drug development wikipedia.org |

Historical Development of Academic Inquiry into Sulfobenzoic Acid Derivatives

The study of aromatic sulfonic acids dates back to 1834, when Eilhard Mitscherlich first synthesized benzenesulfonic acid. This discovery of the sulfonation reaction became a cornerstone of industrial organic chemistry.

A significant milestone in the investigation of sulfobenzoic acids was the work of Ira Remsen in the late 19th century. His research on sulfobenzoic acids, involving the oxidation of methylated sulfobenzoic acids, inadvertently led to the discovery of saccharin (B28170) (benzoic sulfinide) in 1878. sciencehistory.org Remsen and his collaborator Constantin Fahlberg published joint papers on the synthesis of this novel compound. sciencehistory.org

Throughout the 20th century, research into sulfobenzoic acid derivatives continued, with studies focusing on their synthesis, properties, and applications. For instance, research published in the early 1960s explored the creation of 2-sulfamyl and 4-amino derivatives of 2-sulfobenzoic acid esters. acs.orgacs.org Early 20th-century work also delved into the synthesis and properties of isomers like 4-nitro-5-methyl-2-sulfobenzoic acid. archive.org These foundational studies paved the way for the diverse applications of sulfobenzoic acid derivatives seen today.

Current Research Landscape and Emerging Paradigms for Disodium;3 Sulfobenzoate

Advanced Synthetic Routes to Disodium 3-Sulfobenzoate and Related Isomers

The primary route to disodium 3-sulfobenzoate involves the sulfonation of benzoic acid to form 3-sulfobenzoic acid, which is then neutralized with a sodium base. The isomeric purity and yield of the final product are highly dependent on the conditions of the sulfonation reaction.

Optimization of Sulfonation and Neutralization Processes

The direct sulfonation of benzoic acid is a key step in the synthesis of 3-sulfobenzoic acid. This electrophilic aromatic substitution reaction typically utilizes fuming sulfuric acid (oleum) or sulfur trioxide as the sulfonating agent. smolecule.comgoogle.com The position of the sulfonic acid group on the benzene (B151609) ring is influenced by reaction conditions. To favor the formation of the meta-isomer (3-sulfobenzoic acid), specific temperature control is crucial. For instance, sulfonation of benzoic acid with fuming sulfuric acid (20–30% SO₃) at temperatures between 150–200°C maximizes the yield of the para-isomer, 4-sulfobenzoic acid. To obtain the desired 3-sulfobenzoic acid, different conditions are required, although specific optimal temperatures for maximizing the meta-isomer are not extensively detailed in the provided results. One known method involves sulfonating benzoic acid with oleum (B3057394) at 200°C. google.com

The neutralization of 3-sulfobenzoic acid is typically achieved by reacting it with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to produce the disodium salt. google.com A process for preparing the monosodium salt of 3-sulfobenzoic acid involves reacting the acid with an excess of aqueous sodium hydroxide (60-70% concentration). google.com Another method describes preparing the disodium salt by heating the sulfochloride of benzoic acid with water, followed by the addition of sodium acetate. google.com The solubility of the resulting salt is a key factor in its separation and purification. For instance, the solubility of disodium-4-nitro-2-sulfobenzoate, a related compound, decreases with increasing sulfuric acid concentration, a principle that can be applied to improve separation processes. researchgate.net

A patented process for preparing 3-sulfobenzoic acid and its alkali metal salts with reduced effluent involves reacting 3-(chlorosulfonyl)benzoic acid with water and an inert solvent, followed by neutralization. google.com Another approach involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid to 3-sulfobenzoic acid, which is then neutralized to form the sodium salt.

Table 1: Parameters for Sulfonation of Benzoic Acid

| Parameter | Condition | Desired Product | Reference |

| Sulfonating Agent | Fuming Sulfuric Acid (20-30% SO₃) | 4-Sulfobenzoic Acid | |

| Temperature | 150–200°C | 4-Sulfobenzoic Acid | |

| Sulfonating Agent | Oleum | 3-Sulfobenzoic Acid | google.com |

| Temperature | 200°C | 3-Sulfobenzoic Acid | google.com |

Green Chemistry Approaches in Disodium 3-Sulfobenzoate Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. dokumen.pub In the context of disodium 3-sulfobenzoate synthesis, this involves exploring alternative solvents, catalysts, and reaction conditions. tandfonline.com

One key area of green chemistry is the use of safer solvents. Supercritical carbon dioxide (scCO₂) is being investigated as an environmentally benign alternative to conventional organic solvents for various chemical syntheses. dokumen.pubacs.org While direct application to disodium 3-sulfobenzoate synthesis is not detailed, the principles of using scCO₂ to reduce hazardous solvent use are broadly applicable.

Another green approach is the development of solid acid catalysts to replace corrosive liquid acids like sulfuric acid. dokumen.pub Sulfonated carbons, derived from biomass sources like sucrose, have shown promise as efficient solid acid catalysts for reactions such as ester hydrolysis. rsc.org These catalysts can be functionalized with sulfonic acid groups (–SO₃H) and offer the advantage of being easily separable and recyclable. rsc.org Similarly, sulfonated polydivinylbenzene (PDVB-SO₃H) has been synthesized and used as a solid acid catalyst. ikm.org.my The use of such catalysts could potentially make the sulfonation of benzoic acid a more environmentally friendly process.

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and lead to cleaner reactions, often under solvent-free conditions. encyclopedia.pub While specific examples for disodium 3-sulfobenzoate were not found, this method has been successfully applied to the synthesis of various organic compounds.

Novel Catalyst Systems for Disodium 3-Sulfobenzoate Formation

Research into novel catalyst systems for sulfonation aims to improve efficiency and selectivity. While specific catalysts for the direct synthesis of 3-sulfobenzoic acid are not extensively covered, related research provides insights. For the oxidation of toluene (B28343) to benzoic acid, a precursor for sulfonation, various catalyst systems have been explored, including cobalt-based catalysts and manganese dioxide/N-hydroxyphthalimide (NHPI) systems. vulcanchem.comresearchgate.net

For sulfonation reactions in general, the development of solid acid catalysts is a significant area of research. dokumen.pub These include mesoporous solids with Brønsted and Lewis acidity, which can eliminate the hazardous waste associated with conventional acid catalysts like AlCl₃. tandfonline.com Iron(II) phthalocyanine (B1677752) immobilized on SBA-15, a type of mesoporous silica, has been used as a catalyst for the selective aerobic oxidation of toluene. bohrium.com

The use of o-sulfobenzoic acid anhydride (B1165640) in the generation of isocyanates from amines and carbon dioxide demonstrates the reactivity of sulfonic acid derivatives and suggests potential for catalytic applications. dokumen.pubacs.org

Scale-Up and Industrial Production Process Optimization of Disodium 3-Sulfobenzoate

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process engineering principles to ensure efficiency, safety, and product quality.

Continuous Flow Synthesis Techniques

Continuous flow processing offers significant advantages over traditional batch methods for industrial-scale production. smolecule.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and safety. smolecule.com For sulfonation reactions, which are often highly exothermic, the enhanced heat and mass transfer in continuous flow reactors, particularly microreactors, can prevent the formation of hot spots and minimize side reactions. mdpi.com

While specific applications of continuous flow synthesis for disodium 3-sulfobenzoate are not detailed, the technology is widely applied to similar processes. For instance, continuous flow reactors are used in the industrial production of related compounds to reduce reaction times and improve yields. The design of such reactors requires careful optimization of geometry, mixing efficiency, and heat transfer characteristics. smolecule.com

Reactor Design and Engineering Principles

The choice of reactor is critical for efficient sulfonation. Falling film reactors (FFRs) are commonly used in industrial SO₃ sulfonation due to their excellent heat and mass transfer characteristics. asiachmical.comuni-ulm.de In an FFR, a thin film of the organic reactant flows down the inner walls of tubes while reacting with a countercurrent flow of SO₃ gas. asiachmical.com This design provides a large surface area for reaction and efficient heat removal, which is crucial for controlling the highly exothermic sulfonation process. asiachmical.comuni-ulm.de

Microreactors, with their high surface-area-to-volume ratios, offer even greater control over reaction conditions and can significantly intensify sulfonation processes. mdpi.comasiachmical.com They enable precise temperature control, which is critical for minimizing the formation of undesirable by-products. mdpi.com

Effective heat management is a key principle in sulfonation reactor design. Modern systems often use multi-stage cooling to control the reaction exotherm. asiachmical.com Additionally, process control and automation, including real-time monitoring of parameters like temperature and mole ratio, are essential for maintaining optimal production conditions and ensuring product quality. asiachmical.comchemithon.com The mole ratio of the sulfonating agent to the organic feedstock has a profound impact on the quality of the final product. chemithon.com

Yield Enhancement and Purity Control Strategies

The optimization of synthetic routes for this compound places a significant emphasis on maximizing product yield and ensuring high purity. Research and process development have identified several key strategies, primarily revolving around reaction conditions, purification techniques, and the control of by-product formation.

A prevalent method for the synthesis of 3-sulfobenzoic acid, the precursor to the disodium salt, involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. google.com Subsequent neutralization with a sodium base, such as sodium hydroxide, yields the desired this compound. Within this framework, specific process parameters have been manipulated to enhance both yield and purity. google.com

One critical strategy involves the use of azeotropic distillation. In a process detailed in a patent, 3-(chlorosulfonyl)benzoic acid is hydrolyzed in the presence of water and a water-immiscible solvent like xylene or toluene. google.com The continuous removal of water via azeotropic distillation drives the hydrolysis reaction towards completion, thereby increasing the yield of 3-sulfobenzoic acid. google.com This method has been shown to produce 3-sulfobenzoic acid with purities determined by titration to be between 97.5% and 98.2%, and yields in the range of 95.4% to 95.6%. google.com The subsequent neutralization of this high-purity intermediate directly contributes to a high-purity final product.

The control of impurities is another cornerstone of producing high-grade this compound. The sulfonation of benzoic acid, an alternative synthetic route, can lead to the formation of undesired isomers and sulfone by-products. turito.comgoogle.com Minimizing these impurities often requires careful control of reaction temperatures and the ratio of reactants. google.com Using an excess of the aromatic substance can help to minimize the formation of undesirable sulfones. google.com

Purification of the final product is crucial for meeting stringent quality standards. Recrystallization is a common method employed to enhance the purity of sulfonate salts. While specific research on the recrystallization of this compound is not extensively detailed in the provided results, the principles of using aqueous or mixed-solvent systems (e.g., ethanol-water) are standard industry practice for analogous compounds. The solubility of sodium 3-sulfobenzoate in different solvent systems is a key parameter in developing effective recrystallization protocols. researchgate.net For instance, the solubility in binary mixtures of sodium chloride and water, sodium sulfate (B86663) and water, and ethanol (B145695) and water has been studied at various temperatures to inform purification processes. researchgate.net

The table below summarizes findings from process optimization studies for the synthesis of sodium 3-sulfobenzoate, demonstrating the impact of different conditions on yield and purity.

| Starting Material | Key Process Steps | Solvent | Purity of Intermediate (3-Sulfobenzoic Acid) | Final Product Purity | Overall Yield |

|---|---|---|---|---|---|

| 3-(chlorosulfonyl)benzoic acid (38.8% water) | Hydrolysis followed by azeotropic distillation | Toluene | 98.2% | Not specified | 95.4% |

| 3-(chlorosulfonyl)benzoic acid (38.8% water) | Hydrolysis followed by azeotropic distillation | Xylene | 97.7% | Not specified | 95.6% |

| 3-(chlorosulfonyl)benzoic acid (28.6% water) | Hydrolysis, azeotropic distillation, neutralization with NaOH, second azeotropic distillation | Chlorobenzene | Not specified | 97.3% | 93.3% |

| 3-(chlorosulfonyl)benzoic acid (32.9% water) | Hydrolysis, azeotropic distillation, neutralization with NaOH, second azeotropic distillation | Xylene | Not specified | 98.3% | 94.3% |

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and unit cell dimensions. neuinfo.orgsigmaaldrich.com While a dedicated crystal structure for this compound is not widely published, extensive analysis of its coordination complexes and closely related salts provides significant insight into its structural behavior.

Elucidation of Crystal Packing and Intermolecular Interactions

The 3-sulfobenzoate anion is a versatile building block in supramolecular chemistry and the formation of metal-organic frameworks (MOFs). researchgate.net Its structure, featuring both a carboxylate and a sulfonate group, allows for diverse coordination modes. Studies on its complexes with various metal ions, such as lead(II) and uranyl, show that both the carboxylate and sulfonate groups readily participate in binding. ugr.esrsc.org

The crystal packing in salts and complexes of 3-sulfobenzoate is heavily influenced by strong intermolecular interactions. These include:

Ionic Interactions: The primary forces are the ionic bonds between the sodium cations (Na⁺) and the anionic sulfonate (SO₃⁻) and carboxylate (COO⁻) groups.

π–π Stacking: The aromatic rings of the 3-sulfobenzoate anions can engage in π–π stacking interactions, further consolidating the three-dimensional architecture. e-bookshelf.de These interactions help to organize the molecules into layers or other extended arrangements.

In related metal-organic structures, the 3-sulfobenzoate ligand can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. ugr.es Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, often reveals that O-H···O interactions are dominant in hydrated structures, highlighting the critical role of hydrogen bonding in the crystal packing. ugr.es

Polymorphism and Phase Transitions in Solid-State this compound

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry, as different polymorphs can exhibit varied physical properties like solubility and stability. nih.govresearchgate.net While specific polymorphic studies on this compound are not prevalent in the literature, the analysis of analogous compounds suggests a high potential for such phenomena.

A compelling example is found in the closely related silver salt, poly[(μ₄-3-carboxybenzenesulfonato)silver(I)]. researchgate.net This compound undergoes a reversible phase transition from a monoclinic (space group C2/c) to a triclinic (space group Pī) crystal system when cooled from 160 K to 150 K. researchgate.netiucr.org

Key Features of the Phase Transition in Silver 3-Sulfobenzoate:

Room Temperature (Monoclinic): At 293 K, the carboxylate C-O bond lengths are nearly identical, which indicates that the acidic proton is disordered, or randomly distributed, between the two oxygen atoms. iucr.org

Low Temperature (Triclinic): Upon cooling to 100 K, the structure becomes more ordered. The C-O and C=O bonds within the carboxylic acid group become distinct in length, and the acidic hydrogen atom is clearly located on one of the oxygen atoms. This ordering leads to a reduction in crystal symmetry. researchgate.netiucr.org

This temperature-induced phase transition demonstrates how subtle changes in thermal energy can alter the intermolecular interactions and crystal packing of a molecule containing both sulfonate and carboxylate groups. Such behavior is driven by the system seeking a more stable, lower-energy arrangement at lower temperatures. iucr.org It is plausible that this compound could exhibit similar temperature- or pressure-induced phase transitions. The study of polymorphism is essential as the solid-state form can significantly impact a material's properties and performance. wiley-vch.deconicet.gov.ar

High-Resolution NMR Spectroscopy of this compound in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in both solution and solid states. mdpi.com

Elucidation of Molecular Dynamics and Conformations

In solution, ¹H and ¹³C NMR provide a detailed picture of the molecular structure. While spectra are for the closely related monosodium 3-sulfobenzoate, they provide a strong basis for understanding the disodium salt. chemicalbook.comchemicalbook.com The ¹H NMR spectrum shows a complex splitting pattern in the aromatic region, consistent with a 1,3-disubstituted benzene ring. The ¹³C NMR spectrum confirms the presence of seven distinct carbon environments.

| NMR Data for Monosodium 3-sulfobenzoate (Reference) | | :--- | :--- | | Nucleus | Observed Chemical Shifts (ppm) and Multiplicity | | ¹H NMR | Signals typically appear in the aromatic region (approx. 7.5-8.5 ppm), showing characteristic splitting patterns (e.g., triplet, doublet of doublets) due to proton-proton coupling. chemicalbook.com | | ¹³C NMR | Shows distinct signals for the four aromatic CH carbons, the two quaternary aromatic carbons (one attached to -COO⁻ and one to -SO₃⁻), and the carboxylate carbon. chemicalbook.com |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent and pH.

Solid-state NMR (ssNMR) is particularly valuable for characterizing crystalline and amorphous solids, providing information about polymorphism, molecular conformation, and intermolecular distances. nih.govmdpi.com For this compound, ssNMR could differentiate between potential polymorphs, as the chemical shifts of carbon and sodium nuclei are highly sensitive to the local electronic environment within the crystal lattice. elifesciences.org Techniques like variable temperature ssNMR can be used to study molecular dynamics, such as the rotation of the phenyl ring or changes associated with phase transitions. mdpi.com

Advanced 2D and 3D NMR Techniques for Complex Structural Analysis

For an unambiguous assignment of all signals and a deeper understanding of molecular connectivity, advanced multi-dimensional NMR experiments are employed. ucsb.eduresearchgate.net

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other. For this compound, it would reveal the connectivity between adjacent protons on the aromatic ring, allowing for a sequential assignment. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): Although very insensitive, this experiment can show direct carbon-carbon correlations, providing a definitive map of the carbon skeleton. huji.ac.il

These advanced methods, often used in combination, allow for the complete and confident structural elucidation of complex organic molecules like this compound in solution. weizmann.ac.il

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a molecular fingerprint that is highly useful for functional group identification and bonding analysis. chemeo.com

IR spectroscopy measures the absorption of infrared light by molecules, and it is particularly sensitive to polar bonds. rsc.org Raman spectroscopy measures the inelastic scattering of monochromatic light and is more sensitive to non-polar, symmetric bonds. For this compound, with its mix of polar and symmetric groups, a combined IR and Raman analysis provides a comprehensive vibrational profile.

The key functional groups give rise to characteristic bands in the spectra:

Sulfonate Group (-SO₃⁻): This group has strong, characteristic stretching vibrations. The asymmetric S=O stretch typically appears as a strong band in the IR spectrum around 1200-1260 cm⁻¹, while the symmetric stretch appears around 1040-1080 cm⁻¹. The symmetric stretch is often very strong in the Raman spectrum.

Carboxylate Group (-COO⁻): The deprotonated carboxyl group also shows strong stretching vibrations. The asymmetric stretch is found in the region of 1550-1610 cm⁻¹, and the symmetric stretch is in the 1400-1440 cm⁻¹ region.

Benzene Ring: The aromatic ring exhibits several characteristic vibrations, including C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Detection Method |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Asymmetric Carboxylate (COO⁻) Stretch | 1550 - 1610 | IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Symmetric Carboxylate (COO⁻) Stretch | 1400 - 1440 | IR |

| Asymmetric Sulfonate (SO₃⁻) Stretch | 1200 - 1260 | IR (Strong) |

| Symmetric Sulfonate (SO₃⁻) Stretch | 1040 - 1080 | Raman (Strong), IR |

| C-S Stretch | 650 - 750 | IR, Raman |

By analyzing the precise positions and intensities of these bands, detailed information about the electronic environment, bonding strength, and intermolecular interactions (such as hydrogen bonding, which can shift band positions) within the crystal structure can be obtained.

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of "this compound". When coupled with separation techniques like liquid chromatography (LC-MS), it provides high sensitivity and specificity, allowing for the confirmation of the compound's identity and the detection of potential impurities.

For the analysis of disodium 3-sulfobenzoate, electrospray ionization (ESI) in the negative ion mode is commonly employed. In the ESI source, the analyte is ionized to form the singly charged anion [M-Na]⁻, which corresponds to the 3-sulfobenzoate anion. The accurate mass measurement of this ion via high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is utilized for the structural confirmation of the 3-sulfobenzoate anion. In this technique, the precursor ion, [M-Na]⁻, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of sulfonated aromatic compounds is characterized by specific neutral losses. A common fragmentation pathway for 3-sulfobenzoate involves the loss of a sulfur dioxide molecule (SO₂), a characteristic fragmentation for sulfonates. aaqr.org Another expected fragmentation is the loss of the entire sulfonate group (SO₃). uni-konstanz.de

The fragmentation pattern is crucial for distinguishing 3-sulfobenzoate from its isomers, such as 2-sulfobenzoate and 4-sulfobenzoate (B1237197), as the relative abundances of the fragment ions can differ. uni-konstanz.de At higher fragmentation energies, further fragmentation of the primary product ions can occur, providing more detailed structural insights. researchgate.net

For purity assessment, LC-MS is the method of choice. The chromatographic separation resolves the main component from any impurities, which can then be individually analyzed by the mass spectrometer. This allows for the identification and quantification of process-related impurities or degradation products, ensuring the high purity of the "this compound" reference standard. wdh.ac.idnih.gov The use of certified reference materials, which have been thoroughly characterized by methods including mass spectrometry, is standard practice in pharmaceutical analysis to ensure the quality and purity of drug substances. novachem.com.au

Interactive Data Table: Expected ESI-MS and MS/MS Fragmentation of this compound

| Ion | m/z (calculated) | Description | Fragmentation Pathway |

| [M-Na]⁻ | 201.0 | Precursor Ion (3-sulfobenzoate anion) | N/A |

| [M-Na-SO₂]⁻ | 137.0 | Fragment Ion | Loss of sulfur dioxide |

| [M-Na-SO₃]⁻ | 121.0 | Fragment Ion | Loss of sulfonate group |

Computational Chemistry and Theoretical Modeling of Disodium;3 Sulfobenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of disodium (B8443419) 3-sulfobenzoate. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule. While specific studies on disodium 3-sulfobenzoate are not extensively available, the behavior of related benzene (B151609) derivatives, such as benzoic acid and benzenesulfonic acid, can provide valuable insights. For instance, DFT studies on similar aromatic compounds have successfully predicted their geometric and electronic properties.

The prediction of bond dissociation energies (BDEs) is crucial for understanding the stability and potential reaction pathways of disodium 3-sulfobenzoate. BDEs can be calculated using various quantum chemical methods, which help in identifying the most labile bonds within the molecule. For the 3-sulfobenzoate dianion, the C-S and C-C bonds are of particular interest. Theoretical calculations on related sulfonated and carboxylated aromatic compounds suggest that the C-S bond is typically weaker than the C-C bonds of the benzene ring.

Reaction energetics, including the calculation of activation energies and reaction enthalpies, can elucidate the mechanisms of reactions involving disodium 3-sulfobenzoate. For example, the energetics of desulfonation or decarboxylation can be modeled to understand the compound's thermal stability.

Table 1: Representative Calculated Bond Dissociation Energies (BDE) for a Model 3-Sulfobenzoate Dianion

| Bond | BDE (kcal/mol) |

| C-S | 85-95 |

| C-C (ring) | 110-120 |

| C-H (ring) | 110-115 |

| C-C (carboxyl) | 90-100 |

Note: These values are illustrative and based on typical BDEs for similar functional groups in aromatic systems, as direct experimental or computational data for disodium 3-sulfobenzoate is limited.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the sites susceptible to electrophilic and nucleophilic attack.

For the 3-sulfobenzoate dianion, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the carboxylate and sulfonate groups, as well as the π-system of the benzene ring. The LUMO, conversely, is likely distributed over the aromatic ring and the sulfur and carbon atoms of the functional groups. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model 3-Sulfobenzoate Dianion

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy ranges are estimations based on calculations for analogous aromatic acids and their anions.

Molecular Dynamics Simulations of Disodium 3-sulfobenzoate in Various Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of disodium 3-sulfobenzoate in different environments, such as in aqueous solution. These simulations track the movements of atoms and molecules over time, providing insights into solvation, aggregation, and conformational changes.

In aqueous solution, the disodium 3-sulfobenzoate dissociates into a 3-sulfobenzoate dianion and two sodium cations. MD simulations can model the interactions between these ions and the surrounding water molecules. The negatively charged sulfonate and carboxylate groups will be strongly solvated by water molecules through hydrogen bonding. The sodium ions will also have distinct hydration shells.

The dynamics of the solvation shells, including the residence time of water molecules around the ionic groups, can be quantified. Studies on similar ions like benzoate and benzenesulfonate (B1194179) have shown that the orientation of water molecules in the first solvation shell is highly ordered. The benzene ring, being more hydrophobic, will have a less structured hydration layer.

At higher concentrations, ionic surfactants and hydrotropes can exhibit self-assembly and aggregation. While 3-sulfobenzoate is not a classical surfactant, the interplay of the hydrophobic benzene ring and the hydrophilic ionic groups could lead to aggregation. MD simulations can be employed to investigate the potential for micelle-like structures or other aggregates to form.

The potential of mean force (PMF) between two or more 3-sulfobenzoate dianions can be calculated from MD simulations to quantify the effective interaction in solution, including the free energy barrier to aggregation. The presence of counter-ions (Na+) plays a crucial role in mediating the electrostatic repulsion between the dianions, and their distribution around any potential aggregates can be analyzed.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of disodium 3-sulfobenzoate, which can then be compared with experimental spectra for validation of the theoretical models.

DFT and ab initio calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching and bending modes of the sulfonate and carboxylate groups, and the vibrations of the benzene ring.

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. These predictions are highly sensitive to the electronic environment of the nuclei and can be a powerful tool for structure elucidation when compared with experimental ¹H and ¹³C NMR spectra.

The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be simulated using Time-Dependent DFT (TD-DFT). This can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Predicted and Experimental Spectroscopic Data for a 3-Sulfobenzoate Analog

| Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Typical) |

| IR (SO₃⁻ symmetric stretch) | 1030-1050 cm⁻¹ | 1035-1045 cm⁻¹ |

| IR (COO⁻ symmetric stretch) | 1390-1410 cm⁻¹ | 1395-1405 cm⁻¹ |

| ¹³C NMR (C-SO₃) | 140-145 ppm | 142-147 ppm |

| ¹³C NMR (C-COO) | 170-175 ppm | 172-177 ppm |

| UV-Vis (π→π* transition) | 270-290 nm | 275-285 nm |

Note: Predicted values are based on typical computational results for similar aromatic compounds. Experimental values are representative for this class of molecules.

Computational Design of Novel Derivatives and Analogues of Disodium;3-sulfobenzoate

The computational design of novel derivatives and analogues of this compound is a focused endeavor that leverages theoretical chemistry to predict and refine the properties of new molecular entities. This process is instrumental in tailoring compounds for specific applications by modifying the core structure of 3-sulfobenzoic acid. Through techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can systematically explore the chemical space around the parent molecule to identify derivatives with enhanced or entirely new functionalities.

The design process often begins with the identification of a target property or activity. For instance, if the goal is to develop a novel therapeutic agent, computational methods can be employed to design derivatives with improved binding affinity to a specific biological target. nih.govjbclinpharm.org Similarly, if the aim is to create a new material with specific physicochemical properties, these methods can predict how structural modifications will influence characteristics like solubility, stability, and electronic properties. nih.gov

A key aspect of this design process is the systematic modification of the 3-sulfobenzoate scaffold. This can involve the introduction of various functional groups at different positions on the benzene ring or modifications to the carboxylate and sulfonate moieties. Computational tools allow for the rapid in silico synthesis and evaluation of large libraries of these virtual compounds, a process that is significantly more time- and resource-efficient than traditional laboratory synthesis and testing. jbclinpharm.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

QSAR modeling is a powerful tool for designing novel derivatives. By establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their observed activity, QSAR models can predict the activity of yet-to-be-synthesized analogues. drugdesign.orgnih.gov For the design of novel 3-sulfobenzoate derivatives, a QSAR model could be developed using a training set of known substituted benzenesulfonates or benzoic acids with measured properties of interest.

The descriptors used in such a model could include:

Electronic descriptors: Hammett constants, partial charges, and dipole moments to describe the electronic effects of substituents.

Steric descriptors: Molar refractivity, van der Waals radii, and topological indices to quantify the size and shape of the molecule.

Hydrophobic descriptors: LogP (partition coefficient) to model the lipophilicity of the derivatives.

Once a statistically robust QSAR model is established, it can be used to predict the activity of a virtual library of designed 3-sulfobenzoate derivatives. This allows for the prioritization of candidates for synthesis and experimental testing.

Illustrative QSAR Data for Hypothetical 3-Sulfobenzoate Derivatives

| Derivative | Substituent | Position | LogP (Predicted) | Electronic Effect (σ) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|---|

| 1 | -NO2 | 4 | 1.85 | 0.78 | 7.2 |

| 2 | -NH2 | 4 | 0.95 | -0.66 | 4.5 |

| 3 | -Cl | 5 | 2.54 | 0.37 | 6.8 |

| 4 | -OCH3 | 2 | 2.11 | -0.27 | 5.1 |

| 5 | -CH3 | 4 | 2.62 | -0.17 | 5.9 |

Molecular Docking for Target-Specific Analogue Design

When the goal is to design derivatives that interact with a specific biological target, such as an enzyme or receptor, molecular docking is an indispensable tool. ijper.org This technique predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction (binding affinity). princeton.edu

For the design of novel 3-sulfobenzoate analogues, a known protein target would be selected. A virtual library of derivatives would then be docked into the active site of this protein. The docking scores, which estimate the binding free energy, are used to rank the compounds. nih.gov Analysis of the binding poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to high affinity. This information can then be used to further refine the design of the derivatives.

Hypothetical Molecular Docking Results for Designed 3-Sulfobenzoate Analogues against a Target Protein

| Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

|---|---|---|---|---|

| A | Amide at C3-carboxylate | -8.5 | Arg120, Ser245 | Hydrogen bonding with backbone |

| B | Ester at C3-carboxylate | -7.9 | Leu98, Val150 | Hydrophobic interactions |

| C | Sulfonamide at C1-sulfonate | -9.2 | Lys75, Asn200 | Salt bridge and hydrogen bonding |

| D | Hydroxyl group at C4 | -8.1 | His180 | Hydrogen bonding with side chain |

| E | Trifluoromethyl at C5 | -8.8 | Phe100, Trp130 | Aromatic and hydrophobic interactions |

The integration of these computational approaches allows for a rational and efficient design cycle for novel derivatives of this compound. By predicting the properties of virtual compounds, researchers can focus synthetic efforts on the most promising candidates, accelerating the discovery of new molecules with desired functionalities.

Reactivity and Coordination Chemistry of Disodium;3 Sulfobenzoate

Disodium (B8443419);3-sulfobenzoate as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers.nih.gov

The bifunctional nature of the 3-sulfobenzoate (3-sb) dianion makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are constructed from metal ions or clusters linked together by organic ligands, resulting in structures with high porosity and extensive surface areas, which are attractive for various applications. nih.gov The presence of both a "hard" carboxylate group and a "softer" sulfonate group allows for versatile coordination behavior and the formation of structurally diverse materials. researchgate.net

The synthesis of metal-3-sulfobenzoate complexes is often achieved through hydrothermal or solvothermal methods. acs.orgresearchgate.net These techniques involve reacting the disodium;3-sulfobenzoate ligand with various metal salts in a sealed vessel at elevated temperatures and pressures. This approach has led to the creation of a wide range of coordination polymers with diverse dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) frameworks. acs.orgresearchgate.netresearchgate.net

The structural diversity arises from the flexible coordination modes of the ligand and the geometric preferences of the metal centers. Researchers have successfully synthesized complexes with a variety of metal ions, including:

Lanthanides (Ln): Isomorphous 3D coordination frameworks with lanthanide ions like Neodymium (Nd) and Europium (Eu) have been prepared. These structures can be built from cubane-like [Ln₄(OH)₄]⁸⁺ secondary building units connected by the 3-sulfobenzoate ligand, forming frameworks with one-dimensional pores. acs.org

Lead (Pb): A unique 3D Pb(II) coordination polymer has been synthesized via a hydrothermal reaction. researchgate.net In other lead-based structures, the 3-sulfonatobenzoate groups can act as μ₄-bridging ligands, connecting Pb(II) ions to form double sheets. researchgate.net

Silver (Ag): Coordination polymers of Ag(I) with 3-sulfobenzoate have been prepared, sometimes incorporating other N-donor ligands. These can result in complex structures, including one where Ag(I) ions, water molecules, and the sulfobenzoate ligand form intricate networks. researchgate.net

Cobalt (Co): A Co(II) complex demonstrates a distorted octahedral geometry, where the metal center is coordinated to a carboxylate oxygen atom from the 3-sulfobenzoate dianion, alongside water molecules and another ligand. researchgate.net

The resulting architectures include simple chains, layered structures, and more complex pillared-layered arrangements, where layers are propped up by other ligands to create 3D networks. researchgate.net

Table 1: Examples of Metal-Disodium;3-sulfobenzoate Complexes

| Metal Ion | Dimensionality | Synthesis Method | Structural Features |

|---|---|---|---|

| Lanthanides (Nd, Eu) | 3D | Hydrothermal | Framework with 1D pores built from [Ln₄(OH)₄]⁸⁺ units. acs.org |

| Lead (Pb) | 3D | Hydrothermal | Network featuring both primary and secondary coordination bonds. researchgate.net |

| Silver (Ag) | Polymeric | Aqueous Reaction | Complex networks, often with co-ligands and water molecules. researchgate.net |

| Cobalt (Co) | Monomeric in unit | Not specified | Distorted octahedral geometry around the Co(II) center. researchgate.net |

A key advantage of using this compound in MOFs and coordination polymers is the ability to tune the properties of the resulting materials. By systematically varying components such as the metal ion or introducing secondary ligands, researchers can influence the final structure and, consequently, its physical and chemical properties. nih.govmdpi.com

For instance, a 3D Pb(II) coordination polymer constructed with the 3-sulfobenzoate ligand displays strong fluorescent properties. researchgate.net The fluorescence and electrical conductivity of silver(I)-based coordination polymers containing the 3-sulfobenzoate ligand have also been studied, indicating the potential for creating materials with specific optoelectronic characteristics. researchgate.net The stability and network assembly of these polymers can be significantly enhanced by the presence of secondary bonds, which are weaker interactions that supplement the primary coordination bonds. researchgate.net The design of these materials allows for the manipulation of structures at a molecular level, which in turn modifies the material's properties. nih.gov

Table 2: Tunable Properties of this compound Coordination Compounds

| Property | Controlling Factors | Example System | Observed Effect |

|---|---|---|---|

| Fluorescence | Metal Ion (Pb(II)), Network Structure | [Pb(3-sb)(bpe)₀.₅]n | Strong fluorescent emission. researchgate.net |

| Electrical Conductivity | Metal Ion (Ag(I)), Co-ligands | Ag(I)/3-sulfobenzoate/N-donor ligand polymers | Properties studied, indicating potential for conductive materials. researchgate.net |

| Structural Stability | Secondary Coordination Bonds | [Pb(3-sb)(bpe)₀.₅]n | Secondary bonds enhance solid stability and create a high-dimensional network. researchgate.net |

The distinct chemical nature of the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups is fundamental to the structural diversity of coordination polymers derived from this compound. These two groups exhibit different coordination preferences and modes, allowing for a wide range of structural motifs.

The carboxylate group is a versatile coordinator, capable of adopting several binding modes, including monodentate (binding through one oxygen), bidentate chelating (both oxygens binding to the same metal), and bridging (linking two or more metal centers). researchgate.netrsc.org In some uranyl ion complexes, for example, the carboxylate group forms a κ²O,O′-chelate with the uranium atom. rsc.org

The sulfonate group is generally considered a weaker coordinating ligand compared to the carboxylate. researchgate.netresearchgate.net This characteristic can sometimes lead to lower predictability in the formation of crystal structures. researchgate.net However, its soft nature allows it to bond effectively with soft metal cations like Ag(I). researchgate.net The sulfonate group typically coordinates to metal ions through one or more of its oxygen atoms. researchgate.netresearchgate.net

The interplay between these two functional groups is crucial. In many structures, both the carboxylate and sulfonate groups are directly involved in coordinating to metal centers, acting as bridges to build extended polymeric frameworks. rsc.org However, in other cases, one group may coordinate while the other participates in stabilizing the structure through other means, such as hydrogen bonding. For instance, a molecular complex has been reported where only the carboxylate group binds to uranium, while the sulfonate group is solely involved in hydrogen bonding with water molecules. rsc.org This versatility in coordination allows the 3-sulfobenzoate ligand to generate everything from simple decorating groups on a polymer chain to the primary linker responsible for creating multidimensional networks. rsc.org

Table 3: Coordination Modes of Functional Groups in 3-Sulfobenzoate Ligand

| Functional Group | Coordination Mode | Description | Example |

|---|---|---|---|

| Carboxylate (-COO⁻) | Monodentate | Binds to a metal center through a single oxygen atom. | Uranyl ion complexes with pL ligands. rsc.org |

| Bidentate Chelate | Both oxygen atoms bind to the same metal center. | Uranyl ion complexes with 3-SB²⁻. rsc.org | |

| Bridging | Links two or more metal centers. | Lead(II) coordination polymers. researchgate.net | |

| Sulfonate (-SO₃⁻) | Monodentate/Bidentate | Binds through one or two oxygen atoms to metal centers. | Silver(I) and Lanthanide(III) frameworks. researchgate.netacs.org |

| Non-coordinating | Participates in hydrogen bonding to stabilize the crystal structure. | Uranyl ion complex. rsc.org |

Mechanistic Studies of Reactions Involving this compound as a Reagent or Catalyst

While extensively studied as a ligand, research into the mechanistic aspects of reactions where this compound acts as a primary reagent or catalyst is more specialized. Such studies aim to understand the fundamental steps, energetics, and intermediates involved in its chemical transformations.

Understanding the reaction pathways of this compound is crucial for predicting its behavior under various conditions. Studies on related aromatic sulfonate and carboxylate compounds provide valuable insights into potential transformation routes.

Gas-phase dissociation studies on dianions like 4-sulfobenzoate (B1237197), using techniques such as collision-induced dissociation (CID), have shed light on fragmentation pathways. researchgate.net These experiments show that upon energetic activation, the molecule can dissociate through pathways such as the loss of a neutral CO₂ molecule followed by electron detachment, or the loss of an SO₃⁻ anion. researchgate.net The observation of signal at zero collision energy for carboxylate-containing dianions suggests that some ions formed in the electrospray source may be metastable, possessing internal energy that leads to spontaneous dissociation. researchgate.net

In biological or environmental contexts, the biodegradation of related compounds has been investigated. For example, the sulfitolysis of 2,2′-dithiodibenzoic acid, a compound related to metabolites of dibenzothiophene, yields 2-(S-sulfo)benzoic acid, indicating a pathway for C-S bond cleavage. nih.gov Furthermore, microbial degradation of benzenesulfonic acids can proceed via oxygenolytic cleavage of the carbon-sulfur bond, where molecular oxygen is incorporated to form a hydroxyl group, releasing sulfite (B76179). d-nb.info Computational methods are also employed to elucidate the structures of metabolic transformation products, which involves generating numerous conformations and optimizing them to predict the most likely structures. acs.org

The kinetic and thermodynamic parameters of reactions involving this compound govern the rate and feasibility of its transformations.

Thermodynamic data, such as solubility, are fundamental to understanding its behavior in solution. The equilibrium solubility of sodium 3-sulfobenzoate has been determined in various binary solvent mixtures (including sodium chloride + water, sodium sulfate (B86663) + water, and ethanol (B145695) + water) across a range of temperatures (278.15 K to 323.15 K). tzc.edu.cn Such data are essential for process design and for understanding dissolution thermodynamics.

Kinetic studies, while less common for the specific disodium salt, can be inferred from related systems. The collisional energy dependence of dissociation pathways for sulfobenzoate dianions provides information on the energetics of bond cleavage. researchgate.net For example, the loss of the SO₃⁻ anion from the 4-sulfobenzoate dianion shows a clear energy threshold, indicating the minimum energy required for that specific fragmentation process to occur. researchgate.net The study of reaction kinetics is also vital in understanding the catalytic activity of metal complexes. For example, mechanistic studies on sulfoxide (B87167) transfer reactions mediated by other reagents have shown that such processes can be reversible and that the stereochemical outcome may be under thermodynamic control. nih.gov

Environmental Chemistry and Degradation Pathways of Disodium;3 Sulfobenzoate

Biodegradation Studies of Disodium (B8443419);3-sulfobenzoate in Aquatic and Soil Systems

The microbial breakdown of Disodium;3-sulfobenzoate is a key process in its environmental degradation. Studies have shown that certain microorganisms can utilize this compound, leading to its eventual mineralization.

The initial and critical step in the biodegradation of aromatic sulfonates like this compound is desulfonation, the cleavage of the carbon-sulfur bond. This process is often the rate-limiting step and is carried out by specialized microbial communities. A notable bacterium capable of degrading 3-sulfobenzoate is Rhodococcus opacus ISO-5. uni-konstanz.de This organism can utilize 3-sulfobenzoate as a sole source of sulfur for growth. uni-konstanz.de

The microbial degradation of sulfonated aromatic compounds often involves a consortium of bacteria. oup.com While some organisms, like Rhodococcus opacus ISO-5, are capable of the initial desulfonation, other members of the microbial community may be responsible for the subsequent degradation of the resulting aromatic ring. uni-konstanz.de The process of desulfonation is typically an aerobic process requiring molecular oxygen. d-nb.info The enzymes responsible for this reaction are often oxygenases. oup.comd-nb.info

In general, the ability to degrade sulfonated aromatics is not widespread among microorganisms and often requires specific enzymatic machinery. d-nb.info The degradation of complex mixtures of sulfonated compounds, as often found in industrial wastewater, may rely on the synergistic activities of diverse microbial populations. oup.com

Table 1: Microbial Species Involved in the Degradation of Sulfonated Aromatic Compounds

| Microbial Species | Degraded Compound(s) | Key Metabolic Process | Reference |

| Rhodococcus opacus ISO-5 | 3-sulfobenzoate | Desulfonation | uni-konstanz.de |

| Comamonas testosteroni T-2 | p-toluenesulfonate, p-sulfobenzoate | Desulfonation, Ring Cleavage | oup.com |

| Pseudomonas sp. S-313 | Benzenesulfonic acid, Naphthalenesulfonic acids | Desulfonation | d-nb.info |

| Alcaligenes sp. O-1 | Orthanilate | Desulfonation | oup.com |

The aerobic biodegradation of this compound is initiated by a desulfonation reaction, which typically yields a hydroxylated aromatic intermediate. uni-konstanz.ded-nb.info In the case of 3-sulfobenzoate, the desulfonation process results in the formation of 3-hydroxybenzoate. This reaction is catalyzed by a dioxygenase enzyme system that incorporates oxygen from O2 into the aromatic ring, leading to the release of sulfite (B76179) (SO3^2-). oup.comd-nb.info

Following desulfonation, the resulting 3-hydroxybenzoate is further metabolized through pathways common for the degradation of aromatic compounds. The aromatic ring undergoes cleavage, another oxygen-dependent step, catalyzed by dioxygenase enzymes. This results in the formation of aliphatic dicarboxylic acids. oup.com These intermediates are then channeled into central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water. cdnsciencepub.com

Desulfonation: this compound is converted to 3-hydroxybenzoate with the release of sulfite.

Ring Cleavage: The aromatic ring of 3-hydroxybenzoate is opened to form aliphatic acids.

Mineralization: The aliphatic intermediates are further oxidized to CO2, water, and inorganic sulfate (B86663).

Table 2: Biodegradation Products of Sulfonated Aromatic Compounds

| Parent Compound | Key Intermediate(s) | End Products | Reference |

| 3-Sulfobenzoate | 3-Hydroxybenzoate | CO2, H2O, SO4^2- | uni-konstanz.de |

| p-Toluenesulfonate | 3-Methylcatechol | CO2, H2O, SO4^2- | cdnsciencepub.com |

| Benzenesulfonate (B1194179) | Phenol | CO2, H2O, SO4^2- | d-nb.info |

The rate and extent of the biodegradation of this compound in the environment are influenced by a variety of physicochemical and biological factors. miljodirektoratet.noresearchgate.net

Oxygen Availability: Aerobic biodegradation is highly dependent on the presence of dissolved oxygen for the initial desulfonation and subsequent ring cleavage steps. d-nb.infomiljodirektoratet.no

pH: Microbial activity and enzyme function are optimal within a specific pH range. Extreme pH values can inhibit microbial growth and the enzymatic degradation of the compound. researchgate.netnih.gov

Temperature: Temperature affects the metabolic rate of microorganisms. Generally, higher temperatures (up to a certain optimum) increase the rate of biodegradation. mdpi.com

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. researchgate.net The availability of an alternative carbon source can sometimes influence the degradation of the target compound. oup.com

Microbial Population: The presence of a microbial community with the specific enzymes required for desulfonation is a prerequisite for biodegradation. The density and diversity of this population can significantly impact the degradation rate. miljodirektoratet.no

Bioavailability: The solubility of the compound in water affects its availability to microorganisms. miljodirektoratet.no The presence of other organic matter in soil and sediment can also influence its bioavailability through sorption processes.

Environmental Fate Modeling and Persistence Assessment of this compound

The environmental fate and persistence of this compound are crucial for understanding its potential long-term impact on ecosystems. Due to a lack of direct experimental data for this specific compound, its environmental behavior is largely inferred from studies on structurally related benzenesulfonate compounds and through environmental fate modeling principles.

Biodegradation

The primary mechanism for the removal of many organic chemicals from the environment is biodegradation. For this compound, its persistence will largely depend on its susceptibility to microbial degradation under both aerobic and anaerobic conditions.

Aerobic Biodegradation: While specific studies on the aerobic biodegradation of this compound are not readily available, research on similar compounds, such as linear alkylbenzene sulfonates (LAS), indicates that the benzene (B151609) ring with a sulfonate group can be degraded by microorganisms. The degradation of these compounds often initiates with the oxidation of the alkyl chain (if present) followed by the cleavage of the aromatic ring. For this compound, which lacks a long alkyl chain, the degradation would likely need to commence with an attack on the benzene ring itself. Studies on the photocatalytic degradation of benzenesulfonate show that the initial step is hydroxylation of the aromatic ring, leading to the formation of hydroxy- and dihydroxybenzenesulfonates. nih.gov This suggests that microbial enzymatic systems capable of hydroxylating the benzene ring would be key to its degradation.

Anaerobic Biodegradation: Information on the anaerobic biodegradation of this compound is also scarce. Generally, the anaerobic degradation of sulfonated aromatic compounds is considered to be a slower process than aerobic degradation.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemical compounds in the environment.

Hydrolysis: The sulfonate group attached to the benzene ring is generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). industrialchemicals.gov.au Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Photolysis: Photocatalytic degradation has been shown to be an effective method for breaking down benzenesulfonates in water. nih.govresearchgate.net The process, often mediated by titanium dioxide (TiO2), involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring. nih.gov The initial step is hydroxylation, followed by further oxidation and eventual ring cleavage, leading to the formation of smaller organic acids and ultimately mineralization to CO2 and sulfate. nih.gov The rate of photodegradation can be influenced by factors such as the concentration of the compound and the presence of other substances in the water. researchgate.net

Environmental Transport and Distribution

The mobility and partitioning of this compound in the environment are governed by its physical and chemical properties.

Mobility in Soil and Sediment: Due to its high water solubility, this compound is expected to be mobile in soil and sediment. medline.comsolubilityofthings.com Its potential for leaching into groundwater will depend on the organic matter content of the soil. Compounds with low octanol-water partition coefficients (Kow), which is expected for a polar compound like this compound, tend to have low adsorption to soil and sediment organic carbon. This high mobility suggests that it is likely to be found predominantly in the aqueous phase of soil and sediment systems.

Persistence and Bioaccumulation Assessment

A formal persistence and bioaccumulation assessment for this compound is challenging due to the lack of specific experimental data.

Persistence: Based on the general understanding of benzenesulfonates, this compound is not expected to be highly persistent in the environment, particularly in the presence of sunlight and aerobic microbial communities. However, under anaerobic conditions and in the absence of light, its persistence could be significantly longer. Safety Data Sheets for the compound consistently state that there is no information available on its persistence and degradability. thermofisher.comthermofisher.com

Bioaccumulation: Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment. For a compound to bioaccumulate, it typically needs to be lipophilic (fat-soluble). Given the high water solubility and polar nature of this compound, its potential for bioaccumulation in organisms is considered to be low. Safety Data Sheets also indicate a lack of available data on its bioaccumulative potential. thermofisher.comthermofisher.com

Data Table: Predicted Environmental Fate of this compound

| Environmental Process | Predicted Behavior of this compound | Rationale/Supporting Evidence |

| Aerobic Biodegradation | Likely to be biodegradable, but potentially slow. | Inferred from the biodegradability of other benzenesulfonates. The absence of a long alkyl chain may slow the initial degradation step. |

| Anaerobic Biodegradation | Likely to be very slow. | General behavior of sulfonated aromatic compounds under anaerobic conditions. |

| Hydrolysis | Not significant. | The C-S bond in aryl sulfonates is generally stable to hydrolysis at environmental pH. industrialchemicals.gov.au |

| Photolysis | Potentially significant in sunlit surface waters. | Studies on photocatalytic degradation of benzenesulfonates show effective breakdown. nih.govresearchgate.net |

| Mobility in Soil | High. | High water solubility suggests low adsorption to soil particles and high potential for leaching. medline.comsolubilityofthings.com |

| Bioaccumulation | Low. | High water solubility and polar nature indicate a low propensity to accumulate in fatty tissues. thermofisher.comthermofisher.com |

Advanced Analytical Methodologies for Disodium;3 Sulfobenzoate

Development of Hyphenated Techniques for Trace Analysis of Disodium (B8443419);3-sulfobenzoate

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the trace analysis of compounds like Disodium;3-sulfobenzoate in complex matrices. These methods offer enhanced separation efficiency and detection sensitivity.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the trace quantification of sulfonated aromatic compounds. nih.gov The development of a robust LC-MS/MS method for this compound involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: The separation is typically achieved using reverse-phase (RP) high-performance liquid chromatography (HPLC). sielc.com A common approach involves using a C18 column, which separates compounds based on their hydrophobicity. nih.gov For mass spectrometry compatibility, the mobile phase should consist of volatile buffers and solvents. sielc.com A typical mobile phase might include acetonitrile (B52724) or methanol (B129727) mixed with an aqueous solution of a volatile salt like ammonium (B1175870) formate (B1220265) and an acid such as formic acid to ensure proper ionization. nih.govsielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the analyte from matrix components and the timely elution of all compounds. nih.govnih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often a triple quadrupole (QqQ), in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective and sensitive technique involves monitoring a specific fragmentation of the parent ion. For this compound, analysis would likely be performed in negative ionization mode due to the presence of the sulfonate and carboxylate groups. The parent ion [M-H]⁻ would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion would be monitored in the third quadrupole (Q3). youtube.com Optimization of MS parameters such as declustering potential and collision energy is crucial for maximizing signal intensity. youtube.com

A sample LC-MS/MS method for a related sulfonated compound is detailed below, illustrating the typical parameters that would be adapted for this compound analysis.

Table 1: Example LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| LC System | ||

| Column | C18 Column (e.g., HC-C18) | nih.gov |

| Mobile Phase A | 5 mM Ammonium Formate with Formic Acid (pH 3.5) in Water | nih.gov |

| Mobile Phase B | Methanol | nih.gov |

| Flow Rate | 0.40 mL/min | nih.gov |

| Injection Volume | 1 µL | nih.gov |

| Column Temp. | 40°C | nih.gov |

| MS/MS System | ||

| Ion Source | Electrospray Ionization (ESI), Negative Mode | youtube.com |

| Monitored Transition | Parent Ion [M-H]⁻ → Product Ion (e.g., 156 m/z for sulfanilic acid) | nih.gov |

The development of such methods enables the detection of trace levels of the compound, with limits of detection (LODs) often in the low microgram per kilogram (µg/kg) range. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is an alternative separation technique known for its high efficiency, minimal sample consumption, and low solvent usage. nih.gov For charged species like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. jfda-online.com In CZE, analytes are separated in a capillary filled with a background electrolyte (BGE) based on their charge-to-size ratio when a high voltage is applied. jfda-online.com

Method development for CZE involves optimizing the BGE composition, pH, and applied voltage. nih.govjfda-online.com For anionic compounds, a basic BGE, such as borax (B76245) buffer (pH 9.2), is often used. jfda-online.com Detection is commonly performed using a UV detector. jfda-online.com For coupling with mass spectrometry (CE-MS), volatile BGEs like ammonium carbonate or ammonium hydrogen carbonate are required. nih.gov The use of CE-MS provides high selectivity and sensitivity, making it a powerful tool for analyzing sulfonated compounds in various matrices. nih.gov

Ion Chromatography (IC): Ion chromatography is a specialized form of HPLC designed for the separation and quantification of ionic species. zestron.comgoogle.com It is particularly well-suited for analyzing this compound due to its ionic nature. The system uses an ion-exchange column as the stationary phase to separate anions or cations. google.com For this compound, an anion-exchange column would be employed. google.com The mobile phase, or eluent, typically consists of an aqueous solution of a salt, such as a carbonate-bicarbonate buffer. researchgate.net

A key feature of modern IC is the use of a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, thereby improving detection sensitivity when using a conductivity detector. google.com IC can be used to identify and quantify sulfonate and sulfate (B86663) ions, making it a valuable technique for monitoring sulfonation reactions and by-products. google.com

Spectroscopic Methods for In-situ Monitoring and Quantification

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a means for real-time, in-situ monitoring of chemical processes. researchgate.net This capability is valuable for tracking the concentration of this compound during synthesis or purification without the need for sample extraction and offline analysis.

The aromatic ring and carboxylate group in the this compound molecule result in strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV spectrophotometer can measure this absorbance in real-time. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution.

For in-situ applications, a probe is immersed directly into the reaction vessel or process stream. The probe transmits light through the solution, and the detector measures the amount of light that passes through at specific wavelengths. However, a significant challenge in using UV spectroscopy for quantification is interference from other components in the matrix that also absorb UV light, such as starting materials, by-products, or colored dissolved organic matter. researchgate.net To overcome this, chemometric techniques like multivariate calibration can be applied to deconvolve the overlapping spectra and accurately determine the concentration of the target analyte. Spectroscopic techniques are known to be rapid and non-destructive compared to traditional approaches. mdpi.com

Solubility Investigations for Separation and Purification Processes

Understanding the solubility of this compound in various solvent systems is fundamental to designing and optimizing separation and purification processes, most notably crystallization. researchgate.net

The solubility of this compound has been experimentally determined in different binary and ternary solvent systems using steady-state methods. researchgate.netalkalisci.com These studies measure the equilibrium concentration of the solute in a solvent at various temperatures.

Binary Systems: Research has shown that the solubility of this compound is temperature-dependent in several binary solvent mixtures. researchgate.net

In (NaCl + water) and (Na₂SO₄ + water) systems: The solubility of this compound decreases as the concentration of sodium chloride or sodium sulfate increases. This "salting-out" effect is crucial for precipitation and crystallization processes, as adding these salts can significantly enhance the recovery of the product from the solution. researchgate.net

In (ethanol + water) systems: The solubility also varies with the ethanol (B145695) mole fraction, demonstrating the influence of organic co-solvents on the compound's solubility. researchgate.net

The experimental solubility data are often correlated using thermodynamic models, such as the modified Apelblat equation, which allows for the calculation of thermodynamic properties like the enthalpy and entropy of dissolution. researchgate.netresearchgate.net

Table 2: Experimental Solubility (mole fraction, 10³x₂) of this compound in Binary Solvent Systems at Various Temperatures Data derived from The Journal of Chemical Thermodynamics, 2014, 79, 8-11. acs.org w is the mass fraction of the second component (NaCl, Na₂SO₄, or Ethanol) in the solvent mixture.

| Temperature (K) | w = 0.00 (Pure Water) | w = 0.05 (NaCl) | w = 0.10 (NaCl) | w = 0.05 (Na₂SO₄) | w = 0.10 (Na₂SO₄) | w = 0.10 (Ethanol) | w = 0.20 (Ethanol) |

| 278.15 | 19.34 | 12.87 | 7.91 | 14.12 | 10.33 | 16.51 | 13.92 |

| 283.15 | 20.91 | 14.01 | 8.87 | 15.34 | 11.21 | 17.89 | 15.03 |

| 288.15 | 22.54 | 15.22 | 9.91 | 16.63 | 12.15 | 19.34 | 16.19 |

| 293.15 | 24.23 | 16.50 | 11.04 | 17.98 | 13.14 | 20.86 | 17.41 |

| 298.15 | 26.00 | 17.85 | 12.24 | 19.41 | 14.19 | 22.45 | 18.68 |

| 303.15 | 27.84 | 19.28 | 13.53 | 20.91 | 15.30 | 24.12 | 20.01 |

| 308.15 | 29.76 | 20.78 | 14.90 | 22.48 | 16.47 | 25.86 | 21.40 |

| 313.15 | 31.76 | 22.36 | 16.36 | 24.14 | 17.71 | 27.69 | 22.86 |

| 318.15 | 33.85 | 24.02 | 17.90 | 25.88 | 19.01 | 29.60 | 24.37 |

| 323.15 | 36.03 | 25.76 | 19.53 | 27.70 | 20.38 | 31.59 | 25.95 |

Ternary Phase Diagrams: For more complex systems, ternary phase diagrams are constructed to visualize the solid-liquid phase equilibria. phasediagram.dk These diagrams map the solubility limits of different solid phases (e.g., this compound, and an inorganic salt) in a solvent at a constant temperature. phasediagram.dk The lines on the diagram represent compositions where the solution is saturated with respect to one or more solid components. phasediagram.dk Such diagrams are essential for designing fractional crystallization processes to separate the target compound from impurities. phasediagram.dk

Crystallization is a key unit operation for the purification of this compound, allowing for the isolation of the compound in a high-purity, solid form. Optimization of this process relies heavily on the solubility data. The goal is to create a supersaturated solution from which the target compound will crystallize while impurities remain in the liquid phase (mother liquor).

Methods to achieve supersaturation include:

Cooling Crystallization: The solubility of this compound generally increases with temperature. Therefore, a saturated solution prepared at a higher temperature can be cooled to induce crystallization. orgsyn.org The rate of cooling is a critical parameter that affects crystal size and purity.

Antisolvent Crystallization: This involves adding a second solvent (an antisolvent) in which the compound is less soluble. For instance, adding an organic solvent like xylene or toluene (B28343) to an aqueous solution of 3-sulfobenzoic acid can cause it to precipitate. google.com

Salting-Out Crystallization: As shown by solubility studies, adding a salt like sodium chloride can significantly reduce the solubility of this compound in water, leading to its crystallization. researchgate.netgoogle.com This is a common method used in its synthesis and purification. google.comgoogle.com

Process optimization involves controlling factors such as cooling rate, stirring speed, and the rate of antisolvent or salt addition to influence nucleation and crystal growth, thereby determining the final product's crystal size distribution, purity, and yield. researchgate.net After crystallization, the product is separated by filtration and washed, often with a cold solution (e.g., a dilute brine solution) to remove the mother liquor without significantly re-dissolving the product. orgsyn.orggoogle.com

Disodium;3 Sulfobenzoate in Advanced Materials Science and Industrial Process Research

Integration of Disodium (B8443419);3-sulfobenzoate into Polymer Systems

The incorporation of ionic functionalities, such as those provided by Disodium;3-sulfobenzoate, into polymer structures is a significant area of research in advanced materials science. This integration can be achieved through various strategies, leading to polymers with tailored properties for specific applications. The sulfobenzoate moiety, with its combination of an aromatic ring, a carboxylate group, and a sulfonate group, offers a unique set of characteristics that can be harnessed to modify the performance of a wide range of polymer systems.

Functionalization of Polymer Backbones with Sulfobenzoate Moieties